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molecular formula C8H11ClO3 B2539343 Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate CAS No. 1033707-26-4

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

Cat. No. B2539343
M. Wt: 190.62
InChI Key: QSHKICZTKZLOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778964B2

Procedure details

3.1 ml of sulphuryl chloride (38.2 mmol, 1.05 equivalents) were initially charged in 21 ml of dichloromethane, and 5.68 g of ethyl 3-cyclopropyl-3-oxopropanoate (36.4 mmol) were added dropwise on a water bath. The reaction mixture was stirred at RT for 2 h and then washed with water, 5% strength aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated. The crude product (6.8 g) was used without further purification for the next reaction.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH:6]1([C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][CH2:7]1>ClCCl>[Cl:4][CH:10]([C:9]([CH:6]1[CH2:8][CH2:7]1)=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.68 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 5% strength aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product (6.8 g) was used without further purification for the next reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(C(=O)OCC)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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